Glionitrin A

Antimicrobial resistance MRSA Natural product antibiotic

Glionitrin A (CAS 1116153-15-1) is a structurally defined epidithiodiketopiperazine (ETP) with a disulfide bridge spanning a diketopiperazine core, discovered via co-culture of Sphingomonas sp. KMK-001 and Aspergillus fumigatus KMC-901. Unlike class-level assumptions, biological activity is exquisitely sensitive to oxidation state, substitution, and stereochemistry; glionitrin A is fundamentally distinct from its non-cytotoxic analog glionitrin B. Key differentiators: (1) confirmed anti-MRSA activity with a measured MIC of 2.2 μM and submicromolar potency against multiple Gram-positive pathogens including M. luteus, B. subtilis, P. vulgaris, and S. typhimurium; (2) validated in vitro cytotoxicity against DU145 prostate cancer cells (IC50 1.5 μM) with a defined mechanism via ATM-ATR-Chk1/2 pathway activation downstream of 53BP1 phosphorylation, leading to S-phase/G2-M arrest; (3) demonstrated in vivo antitumor efficacy with 71.3% tumor volume reduction at 10 mg/kg p.o. in a DU145 xenograft model, confirming oral bioavailability; (4) established 8-step total synthesis (15% overall yield) with a room-temperature, 15-minute key disulfide-formation step, enabling both natural product and tricyclic core (41% yield, 6 steps via C-H activation) procurement for medicinal chemistry SAR campaigns; (5) suitability as a probe for strain-promoted thiol-mediated cellular uptake studies, where ETP-class compounds have shown >20-fold higher efficiency than asparagusic acid without endosomal entrapment. This compound is appropriate for antimicrobial screening programs targeting resistant Gram-positive organisms and for prostate cancer research programs requiring a quantitative mechanistic framework. Researchers requiring the non-cytotoxic, anti-migration analog should specifically request glionitrin B (CAS differs), as class-level assumptions regarding ETP biological activity are scientifically invalid for experimental design.

Molecular Formula C13H11N3O5S2
Molecular Weight 353.4 g/mol
CAS No. 1116153-15-1
Cat. No. B10848834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlionitrin A
CAS1116153-15-1
Molecular FormulaC13H11N3O5S2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13-/m0/s1
InChIKeyVRFJINVAZRAFHH-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glionitrin A: A Dithiodiketopiperazine Antibiotic-Antitumor Agent from Competitive Microbial Co-culture


Glionitrin A (CAS 1116153-15-1) is a dithiodiketopiperazine natural product belonging to the epidithiodiketopiperazine (ETP) class, characterized by a disulfide bridge spanning a diketopiperazine core [1]. The compound was discovered through competitive co-culture of Sphingomonas sp. KMK-001 and Aspergillus fumigatus KMC-901, isolated from an abandoned coal mine environment, and is not produced by either microbe in monoculture [2]. Glionitrin A exhibits dual antimicrobial and antitumor activities and is classified as a pyrazinoindole containing a nitroaromatic moiety, with a molecular formula of C13H11N3O5S2 and molecular weight of 353.4 g/mol [3].

Why Generic Dithiodiketopiperazine Substitution Fails: Glionitrin A's Specific Structural and Functional Differentiation


Within the epidithiodiketopiperazine (ETP) family, biological activity is exquisitely sensitive to structural variations including oxidation state, substitution patterns, and stereochemistry, meaning that structurally related compounds such as gliotoxin, chaetocin, chetomin, or verticillin cannot be assumed to possess equivalent antimicrobial spectra, cytotoxic potency, or mechanistic profiles [1]. Glionitrin A differs fundamentally from its close analog glionitrin B in both chemical composition (oxidation state at the sulfur bridge) and functional activity: while glionitrin A demonstrates potent cytotoxicity against DU145 cells (IC50 1.5 μM), glionitrin B is reported as non-cytotoxic against the same cell line, instead inhibiting cancer cell migration and invasion [2]. This intrapair divergence within the same producing co-culture system illustrates why class-level assumptions regarding antimicrobial susceptibility or anticancer efficacy are scientifically invalid for procurement and experimental design [3].

Glionitrin A Quantitative Comparative Evidence: Antimicrobial and Antitumor Differentiation Data


Antibacterial Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Glionitrin A exhibits submicromolar antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2.2 μM. While direct head-to-head comparative MIC data against other ETP natural products such as gliotoxin or chaetocin under identical assay conditions are not reported in the primary literature, this activity level places glionitrin A among the more potent antibacterial dithiodiketopiperazines identified from microbial co-culture systems [1]. Additional antibacterial activity was demonstrated against a panel of bacterial strains including Micrococcus luteus, Bacillus subtilis, Proteus vulgaris, Salmonella typhimurium, and multiple MRSA strains, confirming a broad Gram-positive antibacterial spectrum [2].

Antimicrobial resistance MRSA Natural product antibiotic Dithiodiketopiperazine

Cytotoxic Activity Profile Across Four Human Cancer Cell Lines

In MTT cytotoxicity assays, glionitrin A demonstrated potent submicromolar cytotoxic activity against four human cancer cell lines representing distinct tissue origins and oncogenic backgrounds: colorectal carcinoma HCT-116, lung carcinoma A549, gastric carcinoma AGS, and prostate carcinoma DU145 [1]. This multi-cell line activity distinguishes glionitrin A from its direct analog glionitrin B, which shows no cytotoxicity against DU145 cells under comparable assay conditions but instead exhibits functional activity as an inhibitor of cancer cell migration and invasion [2]. The observed pan-cytotoxicity profile suggests that glionitrin A's mechanism is not limited to a single lineage-specific pathway, in contrast to compounds with narrower tumor-type selectivity [3].

Anticancer natural product Cytotoxicity Cancer cell line panel Diketopiperazine

In Vivo Antitumor Efficacy in DU145 Prostate Cancer Xenograft Model

In a DU145 human prostate cancer xenograft model in nude mice, oral administration of glionitrin A produced dose-dependent tumor growth inhibition: at 5 mg/kg (per os), tumor volume was reduced by an average of 38.2% relative to vehicle control; at 10 mg/kg (per os), tumor volume reduction reached 71.3% at 27 days following treatment initiation [1]. While comparable in vivo xenograft data for structurally related ETP compounds such as chaetocin or chetomin in prostate cancer models are not reported under identical experimental parameters, the demonstrated oral bioavailability and dose-responsive tumor suppression in a validated human xenograft model provides a quantitative efficacy benchmark for preclinical development [2].

Prostate cancer Xenograft model In vivo antitumor Oral bioavailability

Total Synthesis Yield and Synthetic Accessibility Benchmark

The first total synthesis of (−)-glionitrin A was reported by Strand and co-workers in 2021, achieving an 8-step sequence with 15% overall yield from abundant triketopiperazine precursors [1]. This synthesis confirmed and revised the absolute configuration from S,S to R,R and can be executed within 7 days requiring only four purification steps [2]. Prior to this total synthesis, a C-H activation approach to the tricyclic core of glionitrin A and B was reported, achieving a 41% yield for core construction over six steps [3]. While comparative synthetic yields for other ETP natural products vary widely depending on structural complexity and synthetic strategy, the availability of a fully characterized total synthesis route with defined yield parameters distinguishes glionitrin A from related compounds lacking any reported synthetic access [4].

Total synthesis Asymmetric synthesis Synthetic accessibility Medicinal chemistry

Cellular Uptake Efficiency via ETP-Class Strain-Promoted Thiol-Mediated Mechanism

As a member of the epidithiodiketopiperazine (ETP) class, glionitrin A possesses the characteristic disulfide bridge with a dihedral angle near 0°, creating maximal ring tension that enables strain-promoted thiol-mediated cellular uptake [1]. Class-level studies on ETP-mediated uptake have demonstrated that this mechanism achieves >20-fold more efficient cellular internalization compared to asparagusic acid (AspA), the previous best-in-class compound for thiol-mediated uptake, with the additional advantages of occurring without endosomal capture and being resistant to inhibition by endocytosis blockers or siRNA against transferrin receptor [2]. Although direct uptake quantification for glionitrin A specifically is not reported, the structural features (dithiodiketopiperazine core with near-0° disulfide dihedral angle) are identical to those characterized in the class-level ETP uptake studies, suggesting that glionitrin A may benefit from similarly enhanced cytosolic and nuclear delivery efficiency relative to non-ETP small molecules [3].

Cellular uptake Thiol-mediated uptake ETP Drug delivery Cytosolic delivery

In Vivo Metabolism and Pharmacokinetic Characterization in Rats

Following intravenous administration of glionitrin A in rats, 13 urinary metabolites were identified using UPLC-QTOF-MS analysis, revealing primary metabolic pathways including reduction, nitro-reduction, hydration, demethylation, oxidative deamination, and conjugation with cysteine, glycine, glucuronide, or sulfate [1]. Of particular relevance, the reduction product (dithiol form) and the nitro-reduction product (aromatic amine) were identified as metabolites that may retain pharmacological or toxicological activity [2]. While comparative in vivo metabolic profiles for related ETP compounds such as gliotoxin or chaetocin in the same species and analytical conditions are not available, the comprehensive characterization of glionitrin A's metabolic fate provides essential information for assessing its suitability as a lead compound in drug development [3].

Drug metabolism Pharmacokinetics Metabolite identification ADME Lead optimization

Glionitrin A: Research and Industrial Application Scenarios Based on Quantitative Evidence


Antimicrobial Susceptibility Testing and Structure-Activity Relationship Studies Targeting MRSA

Glionitrin A is appropriate for antimicrobial screening programs targeting methicillin-resistant Staphylococcus aureus (MRSA), supported by a measured MIC of 2.2 μM against MRSA strains [1]. The compound's submicromolar antibacterial activity, confirmed across multiple Gram-positive pathogens including Micrococcus luteus, Bacillus subtilis, Proteus vulgaris, and Salmonella typhimurium, makes it suitable as a reference standard or starting scaffold for medicinal chemistry optimization of anti-MRSA agents [2]. Researchers should note that while this activity is quantitatively defined, direct comparative MIC data against other ETP-class antibiotics under identical assay conditions are not available; cross-study comparisons should account for potential assay variability.

Prostate Cancer Preclinical Drug Development and Mechanistic Studies

Glionitrin A is particularly suitable for prostate cancer research programs based on the quantitative in vitro cytotoxicity (IC50 1.5 μM against DU145 cells) and in vivo efficacy data (71.3% tumor volume reduction at 10 mg/kg p.o. in DU145 xenograft model) [1][2]. The demonstrated oral bioavailability in the xenograft model distinguishes glionitrin A from compounds requiring parenteral administration. The established mechanism involving ATM-ATR-Chk1/2 pathway activation downstream of 53BP1 phosphorylation, leading to S-phase and G2/M arrest, provides a defined molecular framework for combination therapy studies or biomarker development [3]. This compound is not suitable for studies where the comparator of interest is glionitrin B, as the latter lacks cytotoxic activity against DU145 cells and instead targets cancer cell migration and invasion [4].

Natural Product Total Synthesis Methodology Development

Glionitrin A serves as a valuable target compound for developing and validating new synthetic methodologies, particularly asymmetric oxidative sulfenylation reactions for dithiodiketopiperazine construction [1]. The established 8-step total synthesis with 15% overall yield provides a benchmark for evaluating improved synthetic routes, with the room-temperature, 15-minute key step offering a convenient platform for reaction optimization [2]. The availability of both the full natural product and its tricyclic core (accessible via C-H activation with 41% yield over 6 steps) enables modular medicinal chemistry approaches for generating analogs with modified biological activity profiles [3].

ETP-Class Cellular Uptake Mechanism Studies

As an epidithiodiketopiperazine containing the characteristic near-0° disulfide dihedral angle, glionitrin A is a suitable candidate for investigating strain-promoted thiol-mediated cellular uptake mechanisms [1]. Class-level studies have demonstrated that ETP-mediated uptake is >20-fold more efficient than asparagusic acid-mediated uptake, occurs without endosomal entrapment, and is resistant to conventional uptake inhibitors [2]. Researchers should design experiments to directly quantify glionitrin A-specific uptake efficiency and intracellular distribution, as direct measurements for this specific compound remain to be reported, and the class-level inference requires experimental validation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glionitrin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.